![molecular formula C9H10BrN3S B13238197 N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13238197.png)
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine: is an organic compound with the molecular formula C9H10BrN3S This compound is characterized by the presence of a bromothiophene moiety attached to a pyrazole ring via a methylamine linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Formation of Bromothiophene Derivative: The 3-bromothiophene is then reacted with formaldehyde and a secondary amine to form the bromothiophene derivative.
Coupling with Pyrazole: The bromothiophene derivative is coupled with 1-methyl-1H-pyrazole-3-amine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for This compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound, such as the corresponding amine.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Applications De Recherche Scientifique
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine: can be compared with similar compounds such as:
- (3-bromothiophen-2-yl)methylamine
- N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine
- N-((3-bromothiophen-2-yl)methyl)ethanamine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of This compound lies in its specific combination of the bromothiophene and pyrazole moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H10BrN3S |
|---|---|
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
N-[(3-bromothiophen-2-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-13-4-2-9(12-13)11-6-8-7(10)3-5-14-8/h2-5H,6H2,1H3,(H,11,12) |
Clé InChI |
HMGDMVLYTGBCFH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=N1)NCC2=C(C=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
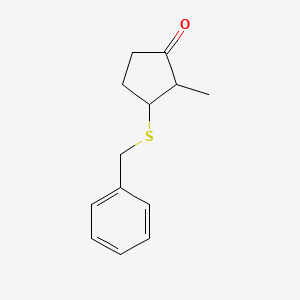
![1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one](/img/structure/B13238137.png)
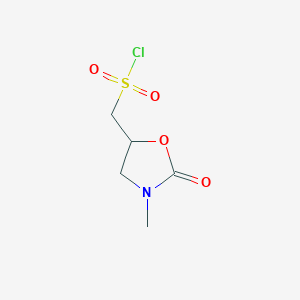
![3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13238143.png)
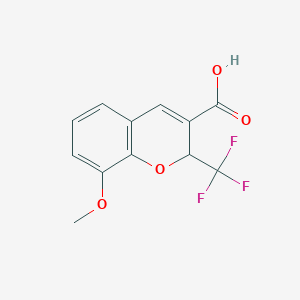
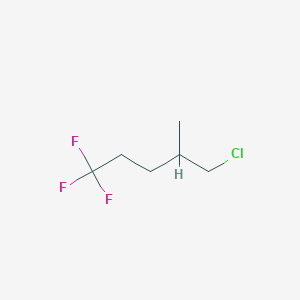
amine](/img/structure/B13238156.png)
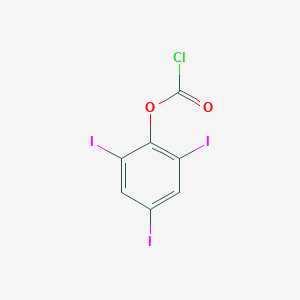
![6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13238176.png)
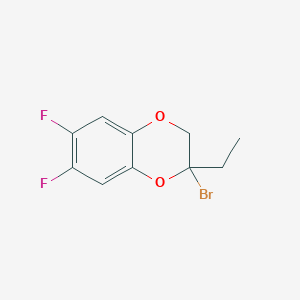
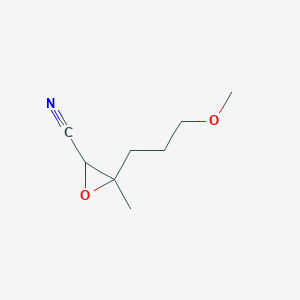

![3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13238188.png)
